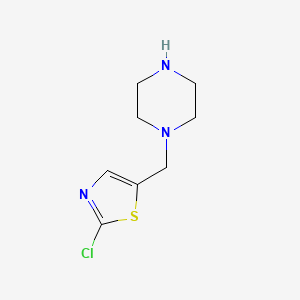

2-Chloro-5-(piperazin-1-ylmethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEZTGGFMJRPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264575 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135439-05-2 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135439-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole

Synthesis of Key Intermediates for the Thiazole (B1198619) Core

The construction of the 2-chloro-5-(piperazin-1-ylmethyl)thiazole framework relies on the availability of a properly functionalized thiazole core. The most critical intermediate for this purpose is 2-chloro-5-chloromethylthiazole (B146395), which provides the necessary electrophilic centers for the introduction of the piperazine (B1678402) moiety.

2-Chloro-5-chloromethylthiazole is a versatile intermediate for which several synthetic routes have been established, often starting from acyclic precursors. guidechem.comjindunchemistry.comnih.gov These methods typically involve chlorination and cyclization steps.

One prevalent approach involves the reaction of allyl isothiocyanate or its derivatives with a chlorinating agent. googleapis.comjustia.comjustia.com For instance, reacting allyl isothiocyanate with agents like sulfuryl chloride or chlorine gas can yield the target compound. googleapis.comgoogle.com Another strategy begins with 1,3-dichloropropene, which is first reacted with sodium thiocyanate (B1210189) to produce a thiocyanate intermediate. This intermediate undergoes thermal rearrangement to an isothiocyanate, which is then chlorinated to form 2-chloro-5-chloromethylthiazole. semanticscholar.orgepo.orggoogleapis.com

Alternative precursors include 5-methylene-1,3-thiazolidine-2-thiones, which can be reacted with a chlorinating agent to furnish the desired product in good yields and high purity under mild conditions. justia.comgoogle.com The chlorination of 2-chloro-5-methylthiazole (B1589247) using N-chlorosuccinimide in the presence of a radical initiator like dibenzoyl peroxide also provides a pathway to the chloromethylated product. google.com

A summary of various synthetic methods is presented below.

| Starting Material | Chlorinating Agent | Solvent | Key Features | Reference |

| Allyl isothiocyanate | Chlorine or Sulfuryl Chloride | Inert solvent (e.g., chloroform, carbon tetrachloride) | A common and direct method, though it can require an excess of the chlorinating agent. googleapis.comgoogle.com | googleapis.comjustia.comgoogle.com |

| 1,3-Dichloropropene | Chlorine | Chloroform | Involves initial reaction with sodium thiocyanate, followed by thermal rearrangement and subsequent chlorination. semanticscholar.org | semanticscholar.orgepo.org |

| 2-Chloroallyl isothiocyanate | Sulfuryl Chloride | Acetonitrile or Chloroform | Reaction proceeds efficiently, and the product can be obtained in high purity. googleapis.comgoogle.com | googleapis.comgoogle.com |

| 5-Methylene-1,3-thiazolidine-2-thione | Sulfuryl Chloride or Chlorine | Dichloromethane or Chloroform | Allows for synthesis under mild conditions with good yields. justia.comgoogle.com | justia.comgoogle.com |

| 2-Chloro-5-methylthiazole | N-Chlorosuccinimide (NCS) | Carbon tetrachloride | A radical chlorination of the methyl group. google.com | google.com |

The thiazole ring is amenable to a wide range of functionalization reactions, particularly at the C2 and C5 positions, which are susceptible to both electrophilic and nucleophilic attack, as well as metal-mediated transformations.

Methods for introducing substituents onto the thiazole ring are diverse and include:

Direct Electrophilic Substitution : This allows for the introduction of various electrophiles onto the thiazole ring. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions : These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples applicable to thiazoles include Suzuki-Miyaura, Stille, and Negishi couplings, which utilize organoboron, organotin, and organozinc reagents, respectively. numberanalytics.com C-H arylation at the 2-position of the thiazole ring can be achieved using a palladium/copper catalyst system. researchgate.net This can be combined with arylation conditions for the 5-position to synthesize 2,5-diarylthiazoles. researchgate.net

Lithiation and Electrophile Quenching : Deprotonation of the thiazole ring, typically at the C2 position, followed by reaction with an electrophile is a standard method for functionalization. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) : Halogens at the C2 position of the thiazole ring are activated towards displacement by nucleophiles. This reactivity is crucial for introducing amines, alkoxides, and other nucleophilic groups.

Direct Synthesis Routes for this compound

The final construction of this compound is typically achieved by coupling the pre-formed 2-chloro-5-chloromethylthiazole intermediate with a piperazine derivative.

The most direct route to this compound involves the nucleophilic substitution of the chlorine atom on the methyl group of 2-chloro-5-chloromethylthiazole with piperazine. The chloromethyl group at the C5 position is significantly more reactive towards nucleophilic attack than the chloro group on the aromatic ring at the C2 position.

The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. nih.gov To avoid double alkylation of the piperazine, it is common to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. nih.govnih.gov If a protected piperazine is used, a subsequent deprotection step is required to yield the final product.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. mdpi.com While MCRs are a powerful tool for the synthesis of diverse heterocyclic scaffolds, specific MCR protocols for the direct, one-pot synthesis of this compound are not prominently described in the literature. rug.nl The development of such a reaction would likely require a complex strategy to assemble the thiazole ring and introduce the piperazine side chain simultaneously from simple acyclic precursors.

Derivatization Strategies for Structural Modification of this compound

This compound is a rich platform for further structural diversification due to the presence of two distinct reactive sites: the chloro substituent at the C2 position and the secondary amine of the piperazine ring.

The secondary amine of the piperazine moiety is nucleophilic and can readily undergo a variety of standard amine reactions. These include:

Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides. nih.gov

Alkylation/Reductive Amination : Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones.

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

The chloro group at the C2 position of the thiazole ring is less reactive than the chloromethyl precursor but can be substituted or modified using more forcing conditions or metal catalysis.

Nucleophilic Aromatic Substitution (SNAr) : Reaction with potent nucleophiles like amines, thiols, or alkoxides at elevated temperatures can replace the chlorine atom.

Cross-Coupling Reactions : Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, introducing aryl, alkynyl, or amino substituents, respectively.

These derivatization strategies allow for the systematic modification of the core structure to generate libraries of analogues for various applications.

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group | Reference |

| Piperazine N-H | Acylation | Carboxylic Acids, Acyl Halides | Amide | nih.gov |

| Piperazine N-H | Alkylation | Alkyl Halides | Tertiary Amine | |

| Piperazine N-H | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Tertiary Amine | |

| Thiazole C2-Cl | SNAr | Amines, Thiols | Amino, Thioether | |

| Thiazole C2-Cl | Suzuki Coupling | Boronic Acids, Pd catalyst | Aryl, Alkyl | numberanalytics.com |

| Thiazole C2-Cl | Buchwald-Hartwig | Amines, Pd catalyst | Substituted Amine |

Modifications at the Piperazine Nitrogen Atoms

The piperazine ring within the this compound structure contains a secondary amine that serves as a prime site for chemical derivatization. This nitrogen atom is readily functionalized through various reactions, most notably acylation, allowing for the introduction of a wide array of substituents.

A common strategy involves the acylation of the N-4 nitrogen of the piperazine ring using a diverse set of commercially available carboxylic acids. nih.gov This reaction is typically performed after the core thiazole-piperazine structure has been assembled. Often, the piperazine is first introduced onto the thiazole scaffold with one nitrogen atom protected, for instance, with a tert-butyloxycarbonyl (Boc) group. Following the deprotection of this group, the free secondary amine is then coupled with various carboxylic acids to yield a library of N-acylated products. nih.gov This approach allows for systematic exploration of structure-activity relationships by varying the nature of the acyl group.

The general reaction involves activating the carboxylic acid, often by converting it to an acid chloride or using standard peptide coupling reagents, followed by its reaction with the secondary amine of the piperazine ring to form a stable amide bond. This method has been successfully employed in parallel synthesis formats to generate large libraries of diverse compounds. nih.gov

Table 1: Examples of Acylation Reactions at the Piperazine Nitrogen This table illustrates representative transformations where R-COOH is reacted with the secondary amine of the piperazine moiety.

| Reactant 1 (Thiazole Core) | Reactant 2 (Carboxylic Acid) | Reagents/Conditions | Product |

| This compound | Acetic Acid | Coupling Agents (e.g., HATU, DCC), Base (e.g., DIPEA) | 1-(4-(2-chloro-1,3-thiazol-5-ylmethyl)piperazin-1-yl)ethan-1-one |

| This compound | Benzoic Acid | Coupling Agents, Base | (4-((2-chlorothiazol-5-yl)methyl)piperazin-1-yl)(phenyl)methanone |

| This compound | Cyclohexanecarboxylic acid | Coupling Agents, Base | (4-((2-chlorothiazol-5-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone |

| This compound | Phenylacetic acid | Coupling Agents, Base | 1-(4-((2-chlorothiazol-5-yl)methyl)piperazin-1-yl)-2-phenylethan-1-one |

Substitution on the Thiazole Ring

The thiazole ring itself offers opportunities for chemical modification, particularly through substitution reactions. In the context of this compound, the chlorine atom at the C2 position is the most significant handle for such transformations. The electronic properties of the thiazole ring render the C2 position electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com

The order of reactivity for nucleophilic substitution on an unsubstituted thiazole ring is generally C2 > C5 > C4. ias.ac.inias.ac.in The presence of a halogen at the C2 position makes it an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate 2-substituted thiazole derivatives. ias.ac.in

For these reactions to proceed, a strong nucleophile is often required, or the thiazole ring may need to be activated. pharmaguideline.com This reactivity is a cornerstone for creating derivatives with modified properties, as the substituent at the C2 position can significantly influence the molecule's biological and chemical characteristics.

Table 2: Representative Nucleophilic Substitutions at the C2 Position of the Thiazole Ring This table presents plausible transformations based on the known reactivity of 2-chlorothiazoles.

| Reactant | Nucleophile | General Conditions | Product Structure |

| This compound | Aniline (Ar-NH₂) | Heat, Base | 2-Anilino-5-(piperazin-1-ylmethyl)thiazole |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Heat, Solvent (e.g., MeOH) | 2-Methoxy-5-(piperazin-1-ylmethyl)thiazole |

| This compound | Sodium thiophenoxide (NaSPh) | Heat, Solvent (e.g., DMF) | 2-(Phenylthio)-5-(piperazin-1-ylmethyl)thiazole |

Diversification of the Piperazin-1-ylmethyl Linker

The piperazin-1-ylmethyl group serves as a crucial linker connecting the heterocyclic thiazole and piperazine cores. The primary synthetic pathway to establish this linkage involves the nucleophilic substitution of a 5-(halomethyl)thiazole, such as 2-chloro-5-(chloromethyl)thiazole, with piperazine. nih.gov In this reaction, one of the nitrogen atoms of piperazine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

While modifications at the piperazine nitrogen and the thiazole ring are common and well-documented, diversification of the methylene (B1212753) (-CH₂-) linker itself is not a frequently reported strategy. The carbon-nitrogen single bond forming the linker is generally stable under various reaction conditions. Synthetic efforts typically focus on varying the substituents on the aromatic and heterocyclic rings rather than altering the length or composition of this single-carbon spacer. Therefore, diversification is primarily achieved by utilizing different building blocks during the initial synthesis rather than by post-synthetic modification of the linker.

Reaction Mechanism Studies in the Synthesis of Thiazole-Piperazine Hybrids

The synthesis of the thiazole-piperazine scaffold is a multi-step process involving the formation of the thiazole ring followed by its conjunction with the piperazine moiety. The mechanisms of these key steps have been extensively studied.

Hantzsch Thiazole Synthesis A foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis. synarchive.comwikipedia.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack : The reaction initiates with a nucleophilic SN2 attack from the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. youtube.com This forms a new carbon-sulfur bond and displaces the halide.

Intramolecular Cyclization : Following the initial attack, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon. chemhelpasap.comyoutube.com This step forms a five-membered heterocyclic intermediate.

Dehydration : The final step is a dehydration reaction, where a molecule of water is eliminated from the intermediate to yield the stable, aromatic thiazole ring. chemhelpasap.com

Formation of the Piperazin-1-ylmethyl Linker Once the substituted thiazole ring, bearing a 5-chloromethyl group, is formed, the piperazine moiety is introduced via a nucleophilic substitution reaction.

Nucleophilic Attack : The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic methylene carbon of the 5-(chloromethyl)thiazole.

Displacement : This attack leads to the displacement of the chloride ion, which serves as a good leaving group, resulting in the formation of a new carbon-nitrogen bond and completing the assembly of the this compound scaffold. nih.gov This reaction typically proceeds via an SN2 mechanism.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole and Its Analogues

Impact of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with biological targets. Modifications to the substituents on the thiazole ring are a key strategy for modulating the activity of its derivatives.

Role of Chlorine at Position 2

The chlorine atom at the C-2 position of the thiazole ring plays a significant role in both the chemical reactivity and biological activity of the parent compound. Halogen atoms, particularly chlorine, can profoundly influence a molecule's properties. The introduction of chlorine can enhance biological activity by increasing lipophilicity, which may improve membrane permeability. In some instances, the presence of a chlorine atom is crucial for the activity of a compound.

From a synthetic standpoint, the 2-chloro substituent is a versatile chemical handle. The chlorine atom makes the C-2 position susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is frequently exploited in the synthesis of diverse thiazole libraries for screening purposes. For example, 2-chloro-N-arylacetamides are common precursors for creating more complex heterocyclic systems. nih.gov

Influence of Substitutions at Position 5 (e.g., piperazin-1-ylmethyl)

The substituent at the C-5 position of the thiazole ring is critical in determining the biological profile of the molecule. Research has shown that even minor changes at this position can lead to significant shifts in activity. For instance, in one study on thiazole analogues, the introduction of a simple methyl group at the C-5 position resulted in a nearly complete loss of antimigration activity. academie-sciences.fr Conversely, other studies have demonstrated that incorporating specific groups at this position is beneficial for antibacterial activity. For example, the presence of an ethylidenehydrazine-1-carboximidamide head group at position 5 was found to be advantageous for the antibacterial properties of certain 2,5-disubstituted thiazole derivatives. nih.gov

Table 1: Effect of C-5 Thiazole Ring Substitutions on Biological Activity

| C-5 Substituent | Compound Series | Observed Biological Effect | Reference |

|---|---|---|---|

| Methyl | Antimigratory thiazoles | Near complete loss of activity. | academie-sciences.fr |

| Ethyl carboxylate | Antimicrobial thiazoles | Slightly decreased antimicrobial activity. | academie-sciences.fr |

| Acyl groups | Antimicrobial thiazoles | Resulted in antibacterial activity. | academie-sciences.fr |

| Ethylidenehydrazine-1-carboximidamide | Antibacterial thiazoles | Beneficial for activity against MRSA, VISA, and VRSA strains. | nih.gov |

| Piperazin-1-ylmethyl | Antiplasmodial thiazoles | Serves as a key structural motif for potent antiplasmodial compounds. | mdpi.com |

Role of Piperazine (B1678402) Moiety Modifications in Modulating Activity

The piperazine ring is one of the most important heterocyclic scaffolds in medicinal chemistry, featured in numerous drugs across various therapeutic areas. nih.gov Its prevalence is due to its ability to improve the physicochemical properties of a molecule, such as solubility, and to present substituents in defined vectors for optimal target engagement.

Substitutions on the Piperazine Nitrogen Atoms (N1 and N4)

Modifications to the substituents on the two nitrogen atoms of the piperazine ring are a primary strategy for fine-tuning the biological activity of 2-chloro-5-(piperazin-1-ylmethyl)thiazole analogues. The N-1 nitrogen is typically part of the linker to the thiazole, while the N-4 nitrogen is available for substitution. Varying the group on the N-4 nitrogen can significantly impact potency and selectivity by altering the molecule's steric, electronic, and pharmacokinetic properties. nih.gov

For example, in a series of thiazole-piperazine derivatives designed for antinociceptive activity, the electronic properties of the substituent on the piperazine nitrogen were critical. Compounds with electron-donating groups (like -CH3, -OCH3) tended to have better activity profiles than those with electron-withdrawing groups. In another study on anticancer agents, coupling vindoline (B23647) with N-substituted piperazines revealed that a 4-trifluoromethylphenyl substituent on the piperazine nitrogen resulted in a highly effective compound. Similarly, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed that different substitutions on the piperazine ring led to a range of cytotoxic activities against cancer cell lines.

Table 2: Impact of N-4 Piperazine Substitutions on Biological Activity

| N-4 Substituent | Compound Series | Observed Biological Effect | Reference |

|---|---|---|---|

| Benzyl (B1604629) | Acetylcholinesterase inhibitors | Potent inhibition (IC50 = 0.011 µM). | academie-sciences.fracademie-sciences.fr |

| 2-Pyridyl | Acetylcholinesterase inhibitors | Effective inhibition (IC50 = 0.051 µM). | academie-sciences.fracademie-sciences.fr |

| 4-Trifluoromethylphenyl | Vindoline-piperazine conjugates | Highly effective against multiple cancer cell lines. | |

| Bis(4-fluorophenyl)methyl | Vindoline-piperazine conjugates | Significantly more efficacious than N-methyl or N-(4-fluorobenzyl) derivatives. | |

| Phenyl (with electron-donating groups) | Antinociceptive thiazole-piperazines | Generally supported µ- and δ-opioid receptor binding and activity. |

Conformational Effects of Piperazine Substituents

The conformational flexibility of the piperazine ring is a key determinant of its biological function. Piperazine typically exists in a chair conformation, but this can be influenced by the nature of its substituents. The size and shape of these substituents can affect the ring's conformation, which in turn dictates the spatial relationship between the thiazole core and the pharmacophoric groups attached to the piperazine.

Studies have highlighted the importance of this flexibility. For example, when the flexible piperazine ring in the anti-influenza agent nucleozin (B1677030) was replaced with a conformationally rigid bicyclic system, the antiviral activity was lost. This suggests that the ability of the piperazine ring to adopt a specific conformation upon binding to its target is essential for activity. The conformational arrangement of substituents can directly alter how a molecule fits into a receptor's binding pocket, thereby affecting its pharmacological interactions. Substituents at the ortho position of an arylpiperazine, for instance, may exert their influence primarily through conformational effects rather than electronic ones.

Influence of the Methylene (B1212753) Linker on Potency and Selectivity

The methylene (-CH2-) group serves as a simple, flexible linker connecting the C-5 position of the thiazole ring to the N-1 atom of the piperazine moiety. The nature of this linker is crucial as it controls the distance and rotational freedom between the two key heterocyclic systems. Altering the linker's length, rigidity, or chemical properties can have a substantial impact on the compound's ability to adopt the optimal conformation for binding to its biological target.

SAR studies on related molecules have shown that the linker is not merely a spacer. For instance, in a series of anticancer agents, replacing a carbonyl linker between two aromatic rings with more rigid double bonds or flexible amide groups led to significant variations in potency. nih.gov In another example, the activity of vindoline-piperazine conjugates was found to be more beneficial when an N-alkyl linker was used compared to an N-acyl linker, suggesting that the electronic properties and flexibility of the linker are critical. For thiazole-piperazine derivatives targeting cholinesterases, a flexible benzyl-type substituent attached via a 1,3-thiazole-2-amino linker was found to be preferable for selectivity. academie-sciences.fracademie-sciences.fr These findings indicate that the simple methylene linker in this compound provides a specific degree of flexibility and separation that is likely optimized for its intended target, and that modifications such as changing its length (e.g., to an ethylene (B1197577) linker) or rigidity (e.g., incorporating an amide or double bond) would be expected to significantly modulate its biological activity.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a pivotal determinant of its interaction with a biological target. For this compound and its analogues, conformational analysis investigates the energetically favorable spatial arrangements of the molecule and how these relate to their biological effects. The flexibility of the piperazine ring and the rotational freedom around the methylene linker connecting it to the thiazole ring are key aspects of their conformational landscape.

Computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been instrumental in understanding the conformational requirements for the activity of related piperazine and thiazole derivatives. nih.govresearchgate.net These studies map the steric and electrostatic fields of a series of compounds to their biological activities, providing insights into the preferred shape and electronic distribution for optimal target interaction. For instance, in studies of various piperazine derivatives, electrostatic and steric factors, rather than hydrophobicity, were found to be the primary determinants of their antagonistic effects. nih.gov

Molecular docking studies on related thiazole-piperazine hybrids have further illuminated the importance of conformation. For example, in a study of thiazole-clubbed piperazine derivatives as potential agents for Alzheimer's disease, docking simulations revealed that the most potent compounds adopted a specific binding mode within the active site of human acetylcholinesterase (hAChE). nih.gov The ability of the molecule to adopt the correct conformation to interact with key amino acid residues, such as those in the catalytic active site and the peripheral anionic site of hAChE, was directly correlated with its inhibitory potency. nih.gov

The nature of the substituent on the thiazole ring and the piperazine nitrogen also influences the preferred conformation and, consequently, the biological activity. Modifications at these positions can alter the molecule's electronic properties and steric profile, leading to different biological outcomes.

| Compound ID | Modification on Piperazine Nitrogen | Target | IC50 (µM) | Reference |

| 10 | Benzoyl | hAChE | 0.151 | nih.gov |

| 20 | 3,4,5-trimethoxybenzoyl | hBuChE | 0.103 | nih.gov |

| 2291-61 | Phenylacetamido-phenylpropanamide | P. falciparum (Dd2) | 0.102 | mdpi.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a profound role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of stereocenters into its analogues can have a dramatic impact on their structure-activity relationships.

A stereocenter can be introduced by substitution on the piperazine ring, the methylene linker, or on a substituent attached to the piperazine nitrogen. The differential activity of enantiomers often arises from the specific three-dimensional arrangement of atoms, which allows one enantiomer to interact more favorably with a chiral biological target, such as a receptor or an enzyme, than the other.

Research on related chiral compounds has consistently demonstrated the importance of stereochemistry. For instance, in a study of chiral (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors, a significant difference in activity was observed between the (R)- and (S)-enantiomers. nih.gov The (R)-(-)-enantiomer was found to be 35 times more active than its (S)-(+)-counterpart, highlighting that the stereocenter at the C4 position had a major impact on the compound's activity and selectivity. nih.gov

Similarly, the chiral resolution and biological evaluation of other classes of compounds have shown that the absolute configuration is a critical determinant of biological activity. This underscores the necessity of preparing and testing individual enantiomers when a chiral center is present in a drug candidate. The synthesis of stereochemically pure analogues of this compound would be a crucial step in optimizing its therapeutic potential if a chiral element were to be introduced.

The following table presents data on the differential activity of enantiomers for a related compound, illustrating the importance of stereochemical considerations.

| Compound | Enantiomer | Target | IC50 (µM) | Reference |

| (1,2-benzothiazin-4-yl)acetic acid | (R)-(-) | Aldose Reductase | 0.120 | nih.gov |

| (1,2-benzothiazin-4-yl)acetic acid | (S)-(+) | Aldose Reductase | >4.2 | nih.gov |

Mechanistic Investigations and Biological Target Interactions of 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole

Cellular Pathway Modulation and Signaling Interventions (non-human cell lines)

Anti-inflammatory Signaling Pathways

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Antimicrobial Action Mechanisms (non-human pathogens)

The precise molecular targets of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole in bacterial and fungal pathogens have not been extensively elucidated in dedicated studies. However, research on structurally related thiazole (B1198619) and piperazine-containing compounds provides significant insights into potential mechanisms of action. These studies suggest that the antimicrobial effects likely stem from the inhibition of essential enzymatic pathways.

Bacterial Target Identification

Investigations into analogous compounds suggest that this compound may exert its antibacterial effects by targeting key enzymes involved in critical cellular processes. One such potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a compound also featuring a piperazinyl-thiazole core, demonstrated that it inhibits the DNA gyrase of Staphylococcus aureus. nih.gov The inhibition of DNA gyrase supercoiling activity was observed in a dose-dependent manner, indicating that this enzyme is a likely target for this class of compounds. nih.gov This mechanism is shared with the well-known quinolone class of antibiotics. nih.gov

Another potential target is the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway (FAS-II). Docking studies on a series of piperazine (B1678402) derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety have suggested that these compounds can effectively bind to the active site of E. coli enoyl-ACP reductase. mdpi.com Given the structural similarities, it is plausible that this compound could also interfere with bacterial fatty acid synthesis.

The following table summarizes the potential bacterial targets identified from studies on analogous compounds.

| Potential Target Enzyme | Bacterial Species | Investigated Compound Class | Reference |

| DNA Gyrase | Staphylococcus aureus | Naphtho[2,3-d]thiazole-4,9-dione | nih.gov |

| Enoyl-ACP Reductase | Escherichia coli | Piperazine-1,3,4-thiadiazole | mdpi.com |

Fungal Target Identification

The specific fungal targets of this compound remain to be definitively identified. However, molecular docking studies on related disubstituted piperazines have pointed towards potential enzyme inhibition as a mechanism of antifungal action. These studies predicted that compounds in this class could interact with and inhibit Candida albicans CYP51 (lanosterol 14-alpha-demethylase) and dihydrofolate reductase. The inhibition of CYP51 would disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane, a mechanism used by azole antifungal drugs. Interference with dihydrofolate reductase would block the synthesis of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids.

Antiplasmodial Action Mechanisms (Plasmodium parasites)

Research into the antiplasmodial activity of piperazine-tethered thiazole compounds has provided significant insights into their mechanism of action against Plasmodium falciparum, the deadliest malaria parasite. mdpi.comnih.gov A study focusing on a library of these compounds identified a hit compound, 2291-61, which is structurally analogous to this compound. mdpi.com

The investigation revealed that this class of compounds exhibits a stage-specific effect on the intraerythrocytic developmental cycle of the parasite. mdpi.com When introduced at the early ring or late ring stages, the compound prevented the parasite from developing into the trophozoite stage. mdpi.com If the compound was administered at the later trophozoite or schizont stages, it effectively blocked further development beyond the schizont stage. mdpi.com This indicates that the compound interferes with critical processes required for parasite growth and maturation.

While the precise molecular target was not definitively identified in this study, the observed phenotype is distinct from some known antimalarials. mdpi.com Another study on a different class of piperazine-containing compounds, the sulfonylpiperazines, identified a novel mechanism of action. These compounds were found to interfere with actin-1/profilin dynamics in P. falciparum. nih.gov This disruption of actin polymerization is crucial for the merozoite stage to invade red blood cells. Resistant parasites showed mutations in the actin-1 and profilin genes, further confirming this as the target. nih.gov Given the shared piperazine moiety, it is conceivable that this compound could act through a similar mechanism, although further investigation is required.

The table below details the observed antiplasmodial effects from a key study on a related compound.

| Compound Class | Plasmodium falciparum Strain | Observed Effect | Reference |

| Piperazine-tethered thiazole | Chloroquine-resistant Dd2 | Blocks development from ring to trophozoite stage; prevents progression beyond schizont development. | mdpi.com |

Preclinical Biological Evaluation of 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole Non Human in Vitro/in Vivo Studies

Antimicrobial Efficacy and Spectrum (in vitro, non-human in vivo)

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Thiazole (B1198619) derivatives, a class of compounds to which 2-chloro-5-(piperazin-1-ylmethyl)thiazole belongs, have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. mdpi.com

Derivatives of thiazole have shown promise as antibacterial agents. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their biological activities. mdpi.com While this study focused on anticancer activity, the broader class of thiazole compounds is recognized for its antibacterial potential. mdpi.com

In a study focused on norfloxacin (B1679917) analogues, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized. mdpi.com One of the intermediate compounds, 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which shares a chloroacetyl piperazine (B1678402) moiety, demonstrated notable antibacterial activity. mdpi.com This suggests that the piperazine and chloro- functional groups can contribute to antibacterial efficacy.

Furthermore, studies on other thiazole derivatives have revealed moderate to good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov For example, certain heteroaryl(aryl) thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov The structure-activity relationship in these studies indicated that specific substitutions on the thiazole and associated rings are crucial for antibacterial potency. nih.gov

Another study on N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed good activity against Gram-positive bacteria, with some compounds exhibiting high potency against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The position of the chlorine atom on the benzyl (B1604629) moiety was found to significantly influence the antibacterial activity. researchgate.net

A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was synthesized and shown to have antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The study suggested that PNT acts by inhibiting DNA gyrase, a mechanism shared by quinolone antibiotics. nih.gov

The antifungal potential of thiazole derivatives has also been explored. In a study of heteroaryl(aryl) thiazole derivatives, compounds demonstrated better antifungal activity than antibacterial activity, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov This highlights the potential of the thiazole scaffold in developing new antifungal agents.

While the primary focus of many studies on thiazole derivatives has been on their antibacterial and anticancer properties, the broader class of substituted thiazoles is also known to possess antiviral activity. mdpi.com However, specific studies detailing the antiviral efficacy of this compound were not prominently found in the initial search results.

Research into the antiprotozoal activity of thiazole derivatives has yielded promising results. A study on 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones demonstrated that these compounds exhibit concentration-dependent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The para-fluorophenyl derivative, in particular, showed broad-spectrum activity, indicating the potential of this chemical scaffold in developing new antimalarial drugs. nih.gov

Anticancer Activity in Established Cell Lines and Non-Human Animal Models

The anticancer properties of thiazole-containing compounds have been extensively investigated. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms. mdpi.comnih.gov

A study on novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids revealed significant anticancer activity. nih.gov These compounds were tested against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. nih.gov Several of the synthesized compounds exhibited potent inhibitory activity, with some showing IC₅₀ values in the low micromolar and even nanomolar range, comparable to the standard drug Erlotinib. nih.gov The mechanism of action for the most potent compound was found to be the induction of apoptosis through the upregulation of apoptosis-related genes and downregulation of the anti-apoptotic gene Bcl-2. nih.gov

Another study focused on a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comresearchgate.netdoaj.org Some of these compounds showed good inhibitory effects against the A-549 cell line at a concentration of 5 μg/mL. mdpi.comresearchgate.netdoaj.org

Furthermore, pyrazoline-based thiazole derivatives have been reported to exhibit antitumor properties, with the pyrazole (B372694) core contributing to their cytotoxicity. nih.gov

A series of novel, substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have been shown to exhibit promising concentration-dependent activity against human SH-SY5Y neuroblastoma cells. nih.gov

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Piperazine-based bis(thiazole) hybrids | HCT-116, HepG2, MCF-7 | Potent inhibitory activity with IC₅₀ values in the low micromolar and nanomolar range. Induces apoptosis. | nih.gov |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Good inhibitory activity against A-549 lung cancer cells. | mdpi.comresearchgate.netdoaj.org |

| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | SH-SY5Y | Promising concentration-dependent activity. | nih.gov |

Efficacy in Xenograft or Syngeneic Animal Models

Research into the in vivo anticancer potential of this compound and its derivatives has been explored using animal models. One study investigated the effects of a related compound, 3-(5-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)-5-styryl-1-phenyl-1H-pyrazole, on a human colon cancer xenograft model in nude mice. The investigation revealed that this compound demonstrated dose-dependent tumor growth inhibition.

Anti-inflammatory Activity (in vitro, non-human in vivo)

Thiazole derivatives have been a significant focus of research for their potential anti-inflammatory properties. Studies have shown that compounds containing the thiazole scaffold can effectively modulate inflammatory pathways.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key inflammatory mediators. Research has demonstrated that certain thiazole compounds can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Furthermore, these compounds have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Efficacy in Animal Models of Inflammation

In non-human in vivo models of inflammation, thiazole derivatives have shown promising results. For instance, in carrageenan-induced paw edema tests in rats, certain thiazole compounds have exhibited significant anti-inflammatory effects.

Antinociceptive Investigations (non-human in vivo models)

The potential for thiazole derivatives to alleviate pain has been investigated in various non-human in vivo models.

Peripheral and Central Antinociceptive Effects

Studies have indicated that thiazole derivatives can exert both peripheral and central antinociceptive effects. In models such as the acetic acid-induced writhing test and the hot plate test in mice, these compounds have demonstrated significant analgesic activity. The observed effects suggest an influence on both peripheral pain signaling and central pain processing pathways.

Involvement of Opioidergic Systems

Investigations into the mechanism of the antinociceptive action of some thiazole derivatives suggest the involvement of the opioidergic system. The analgesic effects of certain compounds in the hot plate test were reversed by the administration of naloxone, a non-selective opioid receptor antagonist. This finding points towards an interaction with opioid receptors contributing to their pain-relieving properties.

Other Pharmacological Activities Identified in Preclinical Studies (e.g., antioxidant, anticonvulsant, anti-Alzheimer's)

While the primary pharmacological profile of this compound is centered on specific therapeutic targets, preclinical investigations of structurally related thiazole and piperazine derivatives have revealed a broader spectrum of potential biological activities. These non-human in vitro and in vivo studies have explored the antioxidant, anticonvulsant, and anti-Alzheimer's properties of compounds sharing the core thiazole-piperazine scaffold.

Anti-Alzheimer's Disease Activity

The potential of thiazole and piperazine derivatives in the context of Alzheimer's disease (AD) has been a subject of considerable research. The development of drugs for AD often focuses on inhibiting cholinesterase (ChE) enzymes and preventing the aggregation of amyloid-beta (Aβ) peptide and tau protein. nih.gov Numerous in vitro studies have shown that thiazole-based compounds can effectively inhibit ChE and other key elements in the AD pathogenic cascade. nih.gov

A systematic review of preclinical studies highlighted that thiazole and thiazolidine-based compounds have the potential to ameliorate the pathological conditions of AD by targeting multiple factors. nih.gov These include the inhibition of ChE activity, Aβ and tau aggregation, cyclin-dependent kinase 5/p25, beta-secretase-1, cyclooxygenase, and glycogen (B147801) synthase kinase-3β. nih.gov

In one study, a novel series of thiazole-piperazine hybrids were synthesized and evaluated for their potential against AD. nih.gov Several of these compounds demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of AD. nih.gov For instance, compounds 3a , 3c , and 3i from this series showed notable AChE inhibition. nih.gov Compound 3c was identified as a particularly potent dual-binding site AChE inhibitor. nih.gov

Another study focused on new thiazolylhydrazone derivatives and found that several compounds exhibited potent AChE inhibitory activity, with compound 2i showing an inhibition profile similar to the reference drug donepezil. mdpi.com These findings suggest that the thiazole moiety is a promising scaffold for the design of novel anti-Alzheimer's agents.

The table below summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of selected thiazole-piperazine and thiazolylhydrazone derivatives.

| Compound ID | AChE IC₅₀ (µM) | Reference |

| 3a | 0.0496 ± 0.002 | nih.gov |

| 3c | 0.0317 ± 0.001 | nih.gov |

| 3i | 0.2158 ± 0.010 | nih.gov |

| 2a | 0.063 ± 0.003 | mdpi.com |

| 2b | 0.056 ± 0.002 | mdpi.com |

| 2e | 0.040 ± 0.001 | mdpi.com |

| 2g | 0.031 ± 0.001 | mdpi.com |

| 2i | 0.028 ± 0.001 | mdpi.com |

| 2j | 0.138 ± 0.005 | mdpi.com |

| Donepezil (Reference) | 0.021 ± 0.001 | mdpi.com |

Anticonvulsant Activity

The thiazole nucleus is a structural component of various compounds that have been investigated for their anticonvulsant properties. It has been reported that compounds bearing a thiazole ring exhibit a range of central nervous system effects, including anticonvulsant activity. nih.gov

Several studies have explored the anticonvulsant potential of fused heterocyclic systems containing thiazole and triazole moieties. For example, a series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock seizure (MES) test. ptfarm.pl Compounds 6b , 6c , 6g , 6j , 6k , 6q , and 6r from this series demonstrated potent anti-MES activity, comparable to the standard drugs phenytoin (B1677684) and carbamazepine. ptfarm.pl

Furthermore, the combination of thiazole and thiazolidinone rings has yielded compounds with significant anticonvulsant effects. In one study, thiazole-bearing 4-thiazolidinones were identified as a promising class of anticonvulsant agents. mdpi.com Specifically, compounds Ib , IId , and IIj showed excellent anticonvulsant activity in both the pentylenetetrazole (PTZ)-induced seizure model and the MES test, suggesting a mixed mechanism of action that may involve both GABAergic modulation and sodium channel blockade. mdpi.com

The table below presents the anticonvulsant activity of selected thiazole derivatives in the MES model.

| Compound ID | Dose (mg/kg) | Protection (%) | Reference |

| 6b | 30 | 100 | ptfarm.pl |

| 6c | 30 | 100 | ptfarm.pl |

| 6g | 30 | 100 | ptfarm.pl |

| 6j | 30 | 100 | ptfarm.pl |

| 6k | 30 | 100 | ptfarm.pl |

| 6q | 30 | 100 | ptfarm.pl |

| 6r | 30 | 100 | ptfarm.pl |

| Phenytoin (Reference) | 30 | 100 | ptfarm.pl |

| Carbamazepine (Reference) | 30 | 100 | ptfarm.pl |

Antioxidant Activity

Thiazole derivatives have also been investigated for their antioxidant properties. Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. researchgate.net The antioxidant potential of novel thiazole derivatives has been demonstrated in several in vitro assays.

One study reported the synthesis of a series of novel thiazole derivatives and evaluated their antioxidant activity. researchgate.net The results indicated that several of the synthesized compounds possessed potent antioxidant properties. researchgate.net Another study focused on phenolic thiazoles and found that compounds 5a-b , 7a-b , and 8a-b exhibited remarkable antioxidant and antiradical activities. nih.gov

The antioxidant activity of new thiazolyl-pyrazolone derivatives was evaluated using the ABTS radical cation decolorization assay, with several compounds showing promising results. scilit.com Similarly, a series of thiazole and thiazolidinone derivatives with phenolic fragments were synthesized and their antioxidant activities were confirmed through radical scavenging and ferric reducing capacity assays. mdpi.comresearchgate.net

The table below shows the in vitro antioxidant activity of selected thiazole derivatives using the DPPH radical scavenging assay.

| Compound ID | DPPH Scavenging IC₅₀ (µM) | Reference |

| 4b | Not specified, but showed excellent activity | nih.gov |

| 4e | Not specified, but showed excellent activity | nih.gov |

| 4f | Not specified, but showed excellent activity | nih.gov |

| 4g | Not specified, but showed excellent activity | nih.gov |

| Ascorbic Acid (Reference) | Standard | chemrxiv.org |

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation, electronic charge distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tandfonline.comresearchgate.net It is employed to calculate various molecular properties and reactivity descriptors by modeling the electron density. irjweb.com For 2-Chloro-5-(piperazin-1-ylmethyl)thiazole, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can optimize the molecular geometry to its lowest energy state and compute key electronic parameters. tandfonline.comresearchgate.net

The electronic structure is heavily influenced by its constituent functional groups. The thiazole (B1198619) ring, an aromatic heterocycle, forms the core of the molecule. The chlorine atom at the 2-position acts as an electron-withdrawing group, influencing the electron density of the thiazole ring. Conversely, the piperazine (B1678402) group, connected via a methylene (B1212753) linker, is generally considered an electron-donating moiety. eurekaselect.com This interplay of electron-withdrawing and donating groups creates a specific charge distribution and dipole moment, which are critical for the molecule's interactions.

DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density and predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the nitrogen atoms of the piperazine ring and the thiazole ring would likely be regions of negative potential (nucleophilic), while the hydrogen atoms on the piperazine and the area around the chlorine atom might show positive potential (electrophilic).

Global reactivity descriptors derived from DFT calculations help quantify the molecule's chemical behavior. irjweb.comnih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| Chemical Potential (μ) | The tendency of electrons to escape from a system. | Indicates the molecule's general reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability and lower reactivity. |

| Global Softness (S) | The reciprocal of hardness (1/η). | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | Quantifies the molecule's capacity to act as an electrophile. |

This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are crucial for understanding a molecule's electronic transitions, stability, and reactivity. ic.ac.ukwuxibiology.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons in a chemical reaction, making it a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A molecule with a low-energy LUMO is more likely to accept electrons, indicating it is a better electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the piperazine and thiazole rings. The LUMO, on the other hand, would likely be distributed over the thiazole ring, with significant influence from the electron-withdrawing chlorine atom. acs.org

| Orbital Parameter | Illustrative Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Indicates the molecule's capacity to donate electrons. |

| ELUMO | -1.5 to -0.5 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Reflects the molecule's overall chemical reactivity and stability. |

This table presents hypothetical energy values for the frontier molecular orbitals of this compound, illustrating how these parameters are used to assess reactivity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Prediction of Binding Modes and Affinities with Target Proteins

Docking simulations place the this compound molecule into the binding pocket of a selected target protein in various possible orientations and conformations. A scoring function then estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity. acs.org

The thiazole-piperazine scaffold is found in inhibitors of various protein targets, such as kinases, DNA gyrase, and receptors involved in neurotransmission. nih.govnih.govnih.gov Docking studies of this compound against such targets would reveal its most favorable binding mode and provide a quantitative estimate of its binding strength, helping to prioritize it for further experimental testing.

| Potential Protein Target Class | Example Target | Hypothetical Docking Score (kcal/mol) | Significance of Prediction |

|---|---|---|---|

| Protein Kinases | CDK2, Lck | -8.5 | Predicts potential as a kinase inhibitor for cancer therapy. researchgate.net |

| Bacterial Enzymes | DNA Gyrase | -7.9 | Suggests possible antibacterial activity. nih.gov |

| Neuroreceptors | Sigma-1 Receptor (σ1R) | -9.1 | Indicates potential for activity in the central nervous system. nih.gov |

This table shows hypothetical molecular docking results for this compound against various classes of protein targets, illustrating the prediction of binding affinity.

Identification of Key Interacting Residues (Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, docking analysis provides detailed insight into the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov These interactions are crucial for binding specificity and efficacy. nih.gov

For this compound, the key structural features would likely engage in the following interactions:

Hydrogen Bonding: The nitrogen atoms in the piperazine ring are capable of acting as hydrogen bond acceptors. researchgate.net If the piperazine becomes protonated, its N-H groups can act as hydrogen bond donors. These interactions with polar amino acid residues (e.g., Asp, Gln, Ser) in the protein's active site are critical for anchoring the ligand in a specific orientation. nih.govresearchgate.net

Hydrophobic Interactions: The thiazole ring and the carbon atoms of the piperazine ring can form hydrophobic interactions with nonpolar amino acid residues like Val, Leu, Ile, and Phe. researchgate.net These interactions are a major driving force for ligand binding. youtube.com

Other Interactions: The aromatic thiazole ring could potentially engage in π-π stacking with aromatic residues such as Phe, Tyr, or Trp. The sulfur atom in the thiazole ring and the chlorine atom can also participate in specific interactions within the binding pocket.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Protein Residues |

|---|---|---|

| Piperazine Nitrogens | Hydrogen Bond Acceptor/Donor | Asp, Glu, Ser, Thr, Gln, Asn |

| Thiazole Ring | Hydrophobic, π-π Stacking | Ala, Val, Leu, Ile, Phe, Tyr |

| Piperazine Ring (CH2 groups) | Hydrophobic | Ala, Val, Leu, Ile |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Leu, Phe |

This table details the potential non-covalent interactions between different parts of the this compound molecule and amino acid residues within a protein's binding site.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govbiointerfaceresearch.com MD simulations model the movements of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein. nih.govnih.gov

By simulating the behavior of the this compound-protein complex in a simulated physiological environment (including water and ions) for tens to hundreds of nanoseconds, researchers can:

Assess Binding Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose. mdpi.com

Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) can be calculated for each residue of the protein and each atom of the ligand. nih.gov This analysis reveals which parts of the complex are rigid and which are flexible, providing insight into how the ligand adapts its conformation within the binding site. biorxiv.orgmdpi.com

Refine Interaction Analysis: MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, over time. An interaction that is maintained throughout the simulation is considered more significant for binding stability than one that is transient. nih.gov

MD simulations thus serve to validate and refine the predictions made by molecular docking, providing a more comprehensive understanding of the ligand's binding dynamics and the stability of the complex. nih.govnih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional structural features that a molecule must possess to exert a specific biological effect. For derivatives containing the thiazole-piperazine moiety, this approach helps in designing new molecules with enhanced affinity and selectivity for a particular biological target.

A relevant example can be found in the development of antagonists for the 5-HT2A serotonin (B10506) receptor, a target for various neurological disorders. mdpi.comresearchgate.net A hypothetical pharmacophore model for 5-HT2A antagonists was generated based on a training set of structurally diverse and known active ligands. researchgate.net The key features of this model are crucial for the binding of ligands and can be extrapolated to guide the design of novel compounds based on the this compound scaffold.

The essential features identified in the pharmacophore model for 5-HT2A antagonists typically include:

Two hydrogen bond acceptor (HBA) features.

An aromatic or hydrophobic moiety.

A basic amine group, which is positively ionizable.

Defined spatial relationships and distances between these features.

The this compound structure inherently possesses features that can map onto such a pharmacophore. The nitrogen atoms in the piperazine ring can act as a basic amine, while the thiazole ring and potential substituents can fulfill the aromatic/hydrophobic and hydrogen bonding requirements. By aligning the core scaffold to a validated pharmacophore model, medicinal chemists can strategically add or modify functional groups to optimize interactions with the target receptor, thereby improving potency and refining the pharmacological profile.

| Pharmacophoric Feature | Description | Potential Corresponding Moiety in this compound Derivatives |

|---|---|---|

| Aromatic/Hydrophobic Center | A non-polar region that engages in van der Waals or pi-stacking interactions. | Thiazole ring, additional substituted aromatic rings. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Nitrogen atom of the thiazole ring, oxygen or nitrogen atoms in substituents. |

| Positively Ionizable (Basic Amine) | A nitrogen atom that is protonated at physiological pH, enabling ionic interactions. | Piperazine ring nitrogen. |

This modeling approach has proven effective in designing novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives bearing a phenylpiperazine group, which showed good fitting to the generated pharmacophore and demonstrated significant 5-HT2A antagonistic activity in preclinical studies. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for estimating the activity of newly designed molecules before their synthesis, thus saving time and resources. For compounds related to this compound, QSAR models can predict activities such as anticancer or enzyme inhibitory potential.

The development of a robust QSAR model involves calculating a set of molecular descriptors for a series of known active compounds. These descriptors quantify various physicochemical properties, including electronic, steric, and hydrophobic characteristics. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a predictive equation.

In a study on thiazole derivatives as inhibitors of the Pin1 enzyme, a QSAR model was developed using several key descriptors. The statistical quality of the model was validated internally and externally, demonstrating its predictive power. The key descriptors and statistical parameters from this study highlight the properties influencing biological activity.

| Descriptor | Description | Significance in Activity |

|---|---|---|

| MR (Molar Refractivity) | A measure of molecular volume and polarizability. | Indicates the importance of steric bulk and dispersion forces for receptor binding. |

| LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of a molecule. | Crucial for membrane permeability and hydrophobic interactions with the target. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

The resulting QSAR equation allows for the prediction of biological activity (often expressed as pIC50) for new thiazole derivatives. For example, a typical MLR model would take the form:

pIC50 = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The statistical validation of such models is critical. A successful QSAR model is characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q²), and good predictive ability for an external test set (R²_pred). For instance, one study on thiazole derivatives achieved a robust MLR model with R² = 0.76 and R²_test = 0.78, indicating a reliable predictive model. By applying such validated QSAR models, researchers can prioritize the synthesis of this compound analogs with the highest predicted biological activity.

Future Directions and Research Opportunities for 2 Chloro 5 Piperazin 1 Ylmethyl Thiazole

Exploration of Novel and Greener Synthetic Methodologies

Conventional methods for the synthesis of thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant chemical waste. nih.govresearchgate.net Future research should focus on the development of more sustainable and environmentally friendly synthetic routes to 2-Chloro-5-(piperazin-1-ylmethyl)thiazole and its derivatives.

Key areas of exploration include:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.comresearchgate.netmdpi.com

Green Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis. bepls.comresearchgate.netmdpi.com The exploration of reusable catalysts, such as silica-supported acids, can also contribute to greener processes. bepls.com

Multi-component Reactions: One-pot, multi-component reactions offer an efficient approach to constructing the thiazole ring system, minimizing the number of synthetic steps and purification procedures. bepls.comresearchgate.net

A comparative table of conventional versus greener synthetic approaches is presented below:

| Feature | Conventional Synthesis | Greener Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, PEG, or deep eutectic solvents bepls.comresearchgate.netmdpi.com |

| Energy Source | Conventional heating | Microwave irradiation or ultrasonication bepls.comresearchgate.netmdpi.com |

| Catalysts | May use stoichiometric and non-recyclable catalysts | Utilizes recyclable and environmentally benign catalysts bepls.com |

| Efficiency | Often involves multiple steps and purifications | Can be achieved through one-pot, multi-component reactions bepls.comresearchgate.net |

| Waste Generation | Tends to be higher | Reduced waste generation |

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The scaffold of this compound offers multiple points for chemical modification to develop analogues with improved biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds. nih.govnih.gov

Potential modifications include:

Substitution on the Thiazole Ring: The chlorine atom at the 2-position of the thiazole ring is a key site for nucleophilic substitution, allowing for the introduction of various functional groups to probe interactions with biological targets. nih.gov

Modification of the Piperazine (B1678402) Moiety: The piperazine ring can be substituted at the N4-position to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which can influence its pharmacokinetic profile and target engagement. nih.gov

Introduction of Diverse Aryl or Heterocyclic Groups: Coupling different aromatic or heteroaromatic moieties to the core structure can lead to the discovery of compounds with novel biological activities. nih.govnih.govresearchgate.net

Systematic exploration of these modifications will likely yield compounds with enhanced potency and selectivity for specific biological targets. fabad.org.trresearchgate.net

Identification of Novel Biological Targets and Therapeutic Areas

Given the diverse pharmacological activities associated with both thiazole and piperazine-containing compounds, this compound and its derivatives represent a promising starting point for identifying new therapeutic agents. nih.govnih.govnih.govwisdomlib.org

Potential therapeutic areas for investigation include:

Oncology: Thiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerase. nih.govresearchgate.netnih.govfrontiersin.orgtandfonline.com The piperazine moiety is also found in several anticancer agents. tandfonline.com

Infectious Diseases: The thiazole ring is a key component of some antimicrobial and antiviral drugs. nih.govwisdomlib.org Research could focus on developing analogues with activity against drug-resistant bacteria or emerging viral threats.

Neurodegenerative Diseases: Piperazine derivatives are known to target central nervous system receptors, and some have been investigated for the treatment of conditions like Alzheimer's disease. nih.govnih.gov

Inflammatory Disorders: Thiazole-containing compounds have been reported to possess anti-inflammatory properties. nih.gov

A table summarizing potential biological targets for this class of compounds is provided below:

| Therapeutic Area | Potential Biological Targets |

| Oncology | Tubulin, Protein Kinases (e.g., Akt, EGFR, VEGFR-2), Topoisomerase, HDAC nih.govnih.govresearchgate.netnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Microbial β-glucuronidases nih.govnih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Amyloid-β and Tau aggregation nih.govnih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the drug discovery process. nih.govresearchgate.netmdpi.com These technologies can be applied to the study of this compound and its analogues in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to build predictive QSAR models that correlate the chemical structures of thiazole derivatives with their biological activities. nih.govresearchgate.net This can help in prioritizing the synthesis of the most promising compounds.

Virtual Screening: Large virtual libraries of analogues can be screened against various biological targets to identify potential hits for further experimental validation.

Prediction of ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com

The use of these computational approaches can significantly reduce the time and cost associated with drug development. lpu.in

Development of Prodrug Strategies for Improved Pharmacological Profiles

The physicochemical properties of this compound may not be optimal for therapeutic use. Prodrug strategies can be employed to overcome limitations such as poor solubility, low bioavailability, or off-target toxicity. nih.govnih.gov

Potential prodrug approaches include:

Ester and Amide Prodrugs: The piperazine nitrogen can be acylated to form amide prodrugs, which can be designed to be cleaved by specific enzymes in the body to release the active parent drug. mdpi.com

Phosphate (B84403) Ester Prodrugs: If hydroxylated analogues are synthesized, they can be converted to phosphate esters to enhance aqueous solubility. nih.gov

Stimuli-Responsive Prodrugs: Prodrugs can be designed to release the active compound in response to specific stimuli found in the target microenvironment, such as changes in pH or the presence of certain enzymes. frontiersin.org

These strategies can enhance the therapeutic potential of this class of compounds by improving their delivery to the site of action and minimizing side effects. nih.gov

Mechanistic Elucidation at the Molecular and Sub-cellular Levels

A thorough understanding of the mechanism of action of any new bioactive compound is essential for its further development. For promising analogues of this compound, detailed mechanistic studies will be required.

Key experimental approaches include:

Enzyme Inhibition Assays: To determine the inhibitory potency and selectivity of the compounds against specific enzyme targets. nih.gov

Cell-Based Assays: To investigate the effects of the compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression. nih.gov

Molecular Docking and Crystallography: To visualize the binding interactions of the compounds with their biological targets at the atomic level. nih.govnih.gov

Target Identification and Validation: To confirm the specific molecular targets responsible for the observed biological effects.